Ethyl 4-bromo-1-fluoro-2-naphthoate
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Overview
Description
Ethyl 4-bromo-1-fluoro-2-naphthoate is an organic compound with the molecular formula C13H10BrFO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-fluoro-2-naphthoate typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the following steps:
Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-2-naphthol.
Fluorination: The brominated product is then fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-fluoro-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-bromo-1-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-fluoro-2-naphthoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-1-fluoro-2-naphthaleneboronic acid: Similar in structure but contains a boronic acid group instead of an ester.
Ethyl 4-fluoro-1-naphthoate: Lacks the bromine substituent.
4-Bromo-1-fluoro-2-naphthaleneboronic acid: Contains a boronic acid group and is used in different coupling reactions.
Uniqueness
Ethyl 4-bromo-1-fluoro-2-naphthoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C13H10BrFO2 |
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Molecular Weight |
297.12 g/mol |
IUPAC Name |
ethyl 4-bromo-1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10BrFO2/c1-2-17-13(16)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,2H2,1H3 |
InChI Key |
HVLMDVLEIZDMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)F |
Origin of Product |
United States |
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